Methylene Spacer vs. Direct Ether Linkage
No experimental head-to-head biological or physicochemical data comparing CAS 132991-25-4 with CAS 938356-51-5 were identified in any primary literature, patent, or authoritative database at this time. The sole verifiable differentiation rests on an in silico structural comparison: CAS 132991-25-4 contains a –CH₂– spacer that breaks the continuous π-conjugation present in the direct ether-linked analog. This is predicted to increase the pKa of the acid group by approximately 0.3–0.5 log units and reduce logP by ~0.2–0.4 relative to the fully conjugated form, based on fragment-based calculations [1]. These computed estimates have not been experimentally validated for this specific compound pair.
Predicted ΔlogP ≈ −0.2 to −0.4
| Evidence Dimension | Predicted acid dissociation constant (pKa) and lipophilicity (logP) shift from methylene insertion |
|---|---|
| Target Compound Data | Predicted pKa ≈ 4.5–4.7; Predicted logP ≈ 4.8–5.2 (in silico, fragment-based) |
| Comparator Or Baseline | 4-(4-(tert-pentyl)phenoxy)benzoic acid (CAS 938356-51-5): Predicted pKa ≈ 4.1–4.2; Predicted logP ≈ 5.0–5.4 (in silico) |
| Quantified Difference | Estimated ΔpKa ≈ +0.3 to +0.5; Estimated ΔlogP ≈ −0.2 to −0.4 (computational prediction only) |
| Conditions | In silico prediction using fragment-additivity methods; no experimental measurement located |
Why This Matters
A predicted pKa shift of 0.3–0.5 units, if validated, directly impacts ionization state under physiological pH 7.4 and may alter solubility and membrane permeability relative to the direct ether analog, but experimental confirmation is required before procurement decisions can be based on this property.
- [1] Calculated using the ACD/Labs Percepta fragment-additivity platform; no experimental pKa or logP data for CAS 132991-25-4 have been published in peer-reviewed literature as of the search date. View Source
